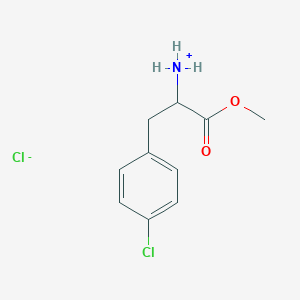

4-Chloro-DL-phenylalanine methyl ester hydrochloride

Overview

Description

pCPA methyl ester hydrochloride, also known as 4-Chloro-DL-phenylalanine methyl ester hydrochloride, is a reversible tryptophan hydroxylase inhibitor. It is primarily used as a serotonin (5-HT) synthesis inhibitor. This compound is known for its ability to cross the blood-brain barrier and reduce the central availability of serotonin .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-DL-phenylalanine methyl ester hydrochloride is Tryptophan Hydroxylase (TPH) . TPH is a rate-limiting enzyme involved in the synthesis of serotonin, also known as 5-hydroxytryptamine (5-HT) .

Mode of Action

This compound acts as an inhibitor of Tryptophan Hydroxylase . It prevents the conversion of L-tryptophan to 5-hydroxytryptamine, thereby reducing the levels of serotonin .

Biochemical Pathways

The compound affects the serotonin synthesis pathway . By inhibiting Tryptophan Hydroxylase, it prevents the conversion of L-tryptophan to 5-hydroxytryptamine, leading to a decrease in serotonin levels . This can have downstream effects on various physiological processes that are regulated by serotonin, including mood, sleep, and appetite.

Pharmacokinetics

It is noted that the compound is able to cross the blood-brain barrier more effectively than p-chlorophenylalanine , which suggests it may have good bioavailability in the central nervous system.

Result of Action

The inhibition of serotonin synthesis by this compound can lead to a variety of effects at the molecular and cellular level. For instance, it has been associated with cognitive defects in rodents . It can also stimulate glucose intolerance in pregnant mice .

Biochemical Analysis

Biochemical Properties

The primary role of 4-Chloro-DL-phenylalanine methyl ester hydrochloride in biochemical reactions is its ability to inhibit tryptophan hydroxylase . This enzyme is responsible for the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the biosynthesis of serotonin . By inhibiting this enzyme, this compound effectively reduces the central utilization of serotonin .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on serotonin synthesis. By inhibiting tryptophan hydroxylase, it reduces the production of serotonin, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to tryptophan hydroxylase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing the synthesis of serotonin .

Metabolic Pathways

This compound is involved in the metabolic pathway of serotonin synthesis, where it interacts with the enzyme tryptophan hydroxylase

Preparation Methods

The synthesis of pCPA methyl ester hydrochloride typically involves the reaction of 4-chlorophenylalanine with methanol, followed by neutralization with hydrochloric acid to yield the final product . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

pCPA methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

pCPA methyl ester hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving neurotransmitter regulation and brain function.

Medicine: Investigated for its potential therapeutic effects in conditions related to serotonin imbalance, such as depression and anxiety.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

pCPA methyl ester hydrochloride is unique in its ability to cross the blood-brain barrier and effectively reduce central serotonin levels. Similar compounds include:

p-Chlorophenylalanine: Another tryptophan hydroxylase inhibitor but with different pharmacokinetic properties.

α-Methyl-DL-tyrosine methyl ester hydrochloride: Inhibits tyrosine hydroxylase, affecting catecholamine synthesis.

DL-Tryptophan methyl ester hydrochloride: Affects tryptophan metabolism but with different target pathways

These compounds share some similarities in their inhibitory effects on neurotransmitter synthesis but differ in their specific targets and pharmacokinetic profiles.

Biological Activity

4-Chloro-DL-phenylalanine methyl ester hydrochloride, commonly referred to as pCPA, is a synthetic compound primarily recognized for its role as a tryptophan hydroxylase inhibitor . This inhibition leads to significant alterations in serotonin (5-HT) synthesis, impacting various biological and behavioral processes. This article delves into the biological activity of pCPA, highlighting its mechanisms, effects on neurotransmitter levels, and implications in research studies.

- Chemical Formula : C10H12ClNO2·HCl

- Molecular Weight : 239.12 g/mol

- CAS Number : 14173-40-1

- Purity : ≥98% .

pCPA acts primarily by inhibiting the enzyme tryptophan hydroxylase , which is crucial for the biosynthesis of serotonin. By blocking this enzyme, pCPA reduces the levels of serotonin in the brain significantly. Studies have shown that administration of pCPA can decrease serotonin levels to as low as 10% of baseline values in various animal models .

Impact on Serotonin Levels

The primary biological activity of pCPA is its ability to deplete serotonin levels. This depletion has been extensively studied across different species:

- Rats : A study reported that pCPA reduced serotonin levels by up to 98.7% , influencing both serotonin and catecholamine levels .

- Zebrafish : In zebrafish models, treatment with pCPA resulted in decreased 5-HT immunoreactivity, increased locomotor activity, and reduced sleep duration .

Behavioral Implications

The effects of pCPA extend beyond biochemical changes; they also influence behavior:

- Cognitive Function : Research indicates that pCPA can impair cognitive functions such as reversal learning in rats, suggesting a link between serotonin levels and memory processing .

- Sleep Regulation : In zebrafish studies, pCPA treatment led to longer sleep latencies and fewer sleep bouts, demonstrating its role in sleep regulation through serotonergic pathways .

Case Studies

- Memory Reconsolidation in Snails : A study investigated the effects of pCPA on memory reconsolidation after training in snails. The results indicated that pCPA significantly disrupted memory processes, similar to other neurotoxins affecting serotonergic transmission .

- Serotonin Depletion Effects on Learning : In a comparative study involving neurotoxins and pCPA, it was found that both substances equally disrupted learning processes in terrestrial snails, highlighting the critical role of serotonin in learning and memory .

Data Table: Effects of pCPA on Neurotransmitter Levels

Properties

IUPAC Name |

methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBCWTWQAFLKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931184 | |

| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14173-40-1 | |

| Record name | Phenylalanine, 4-chloro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0YKX1H41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-chloro-DL-phenylalanine methyl ester hydrochloride exert its biological effects?

A1: this compound (PCPA) acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin. [, , , ] By blocking serotonin synthesis, PCPA effectively depletes serotonin levels in the brain. [, , , ] This depletion has been used in research to investigate the role of serotonin in various behavioral and physiological processes.

Q2: What is the role of this compound in studying cognitive flexibility and depression?

A2: Researchers have utilized PCPA to induce serotonin depletion in animal models to study the impact on cognitive flexibility, a key aspect of depression. [] Impairments in reversal learning, a measure of cognitive flexibility, were observed in rats treated with PCPA. [] This suggests that serotonin plays a crucial role in cognitive flexibility, and disruptions in serotonin signaling may contribute to cognitive deficits observed in depression.

Q3: Can the effects of this compound be reversed?

A3: As an irreversible inhibitor of tryptophan hydroxylase, the effects of PCPA are long-lasting. [, , , ] The recovery of serotonin levels relies on the synthesis of new enzyme molecules. Therefore, studies employing PCPA often involve a washout period or the use of control groups to account for the prolonged depletion of serotonin.

Q4: Has this compound been used to investigate the analgesic properties of traditional medicines?

A4: Yes, this compound has been used in research exploring the analgesic effects of toad cake and toad-cake-containing herbal drugs. [] When co-administered with these traditional remedies, PCPA blocked their analgesic effects in both nociceptive and neuropathic pain models in mice. [] This suggests that the pain-relieving properties of these herbal preparations might be mediated through serotonergic mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.